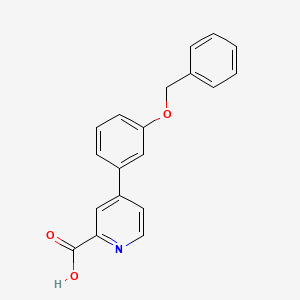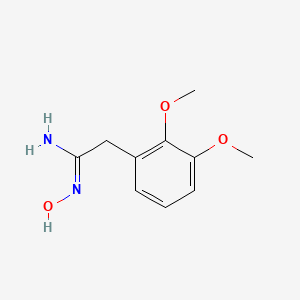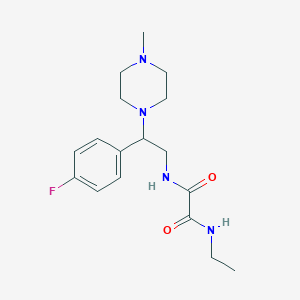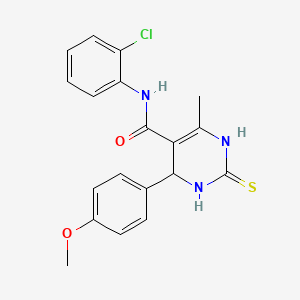
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antiviral and Antimicrobial Applications
Research has shown that derivatives of imidazole, thiazole, and similar heterocyclic compounds exhibit potential antiviral and antimicrobial activities. For instance, compounds synthesized from reactions involving thiocarbamoyl imidazo[1,5-a]pyridinium salts have demonstrated high yields of polyfunctionalized pyrroles and thiophenes, which are explored for their biological activities, including antiviral applications (Cheng et al., 2010). Similarly, derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole have shown promising immunosuppressive and immunostimulatory effects, indicating their potential in developing treatments for immune-related disorders (Abdel‐Aziz et al., 2011).
Structural and Crystallographic Studies
The study of hydrogen-bonding patterns and crystal structures of compounds similar to the one provides valuable insights into their chemical behavior and potential applications. Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone reveals intricate intra- and intermolecular hydrogen bonding, which plays a crucial role in stabilizing their crystal structures and influencing their reactivity (Balderson et al., 2007).
Anticancer Research
Compounds with structural similarities to “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone” have been investigated for their potential anticancer properties. For example, thiazolyl(hydrazonoethyl)thiazoles, derived from related chemical structures, have been evaluated for their antitumor activities against breast cancer cells, showing promising results in inhibiting tumor growth (Mahmoud et al., 2021). Another study proposed a new method for assembling imidazo[2,1-b][1,3]thiazoles, which exhibited moderate antitumor activity, highlighting their potential as anticancer agents (Potikha & Brovarets, 2020).
Photophysical Properties and Material Science Applications
The synthesis and study of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, similar in structural complexity to the compound of interest, have led to materials with significant Stokes' shifts and tunable quantum yields. These materials are promising for applications in luminescent low-cost materials and potentially in optoelectronic devices, demonstrating the broad utility of such chemical structures in material science (Volpi et al., 2017).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-2-21-15(13-5-7-14(18)8-6-13)11-19-17(21)23-12-16(22)20-9-3-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQTPBXFWZMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide](/img/structure/B2471774.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2471779.png)

![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)




![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)

![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)